molecular formula C22H25N3O2S B2622120 3-(Benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866812-01-3

3-(Benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2622120
CAS No.: 866812-01-3
M. Wt: 395.52
InChI Key: IDXPTGIJGNUXHN-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Topology

The compound features a quinoline core substituted at three distinct positions: a benzenesulfonyl group at position 3, an ethyl group at position 6, and a 4-methylpiperazine moiety at position 4. The quinoline skeleton itself consists of a bicyclic system with a pyridine ring fused to a benzene ring, providing inherent aromaticity and planarity.

The benzenesulfonyl group (-SO₂C₆H₅) introduces strong electron-withdrawing characteristics due to the sulfonyl group's resonance stabilization, which polarizes the quinoline ring system. At position 6, the ethyl group (-CH₂CH₃) contributes steric bulk and moderate electron-donating effects via inductive mechanisms, creating localized electronic asymmetry. The 4-methylpiperazine substituent at position 4 adds a tertiary amine functionality, with the piperazine ring typically adopting a chair conformation in solid-state configurations. This conformation positions the methyl group equatorially, minimizing steric clashes with adjacent substituents.

Position Substituent Key Properties
3 Benzenesulfonyl Electron-withdrawing, planar geometry
4 4-Methylpiperazine Chair conformation, basic nitrogen center
6 Ethyl Steric bulk, inductive electron donation

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-17-9-10-20-19(15-17)22(25-13-11-24(2)12-14-25)21(16-23-20)28(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXPTGIJGNUXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions using 4-methylpiperazine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound is compared below with three analogs: BB90881 (), Compound 5a–m (), and Compound 10 ().

Table 1: Structural and Physicochemical Comparison
Compound Name 3-Substituent 6-Substituent 4-Substituent Molecular Formula Molecular Weight Key Properties
Target Compound Benzenesulfonyl Ethyl 4-Methylpiperazin-1-yl C22H25N3O2S* 407.52 g/mol* Moderate lipophilicity; potential for hydrogen bonding via piperazine
BB90881 4-Ethylbenzenesulfonyl Methoxy 4-Methylpiperidin-1-yl C24H28N2O3S 424.56 g/mol Higher hydrophobicity (4-ethyl group); reduced hydrogen bonding (piperidine vs. piperazine)
Compound 5a–m Aroyl/Benzenesulfonyl Fluoro Varied piperazino groups Varies Varies Enhanced polarity (fluoro); carboxylic acid improves solubility
Compound 10 Complex triazolyl Fluoro Fluorophenyl-piperazinyl C34H34F2N6O3 636.67 g/mol Bulky substituents; fluorophenyl enhances metabolic stability

*Calculated based on structural similarity to BB90881.

Detailed Analysis

BB90881 ()
  • Structural Differences: 3-Substituent: BB90881 has a 4-ethylbenzenesulfonyl group, increasing hydrophobicity compared to the unsubstituted benzenesulfonyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility. 6-Substituent: Methoxy in BB90881 vs. ethyl in the target compound. Methoxy’s electronegative oxygen improves polarity, whereas ethyl enhances lipophilicity. 4-Substituent: BB90881 uses a 4-methylpiperidinyl group (6-membered, one N), while the target compound employs 4-methylpiperazinyl (7-membered, two N).
Compounds 5a–m ()
  • These analogs feature a fluoro substituent at position 6 and a carboxylic acid at position 3. The fluorine atom increases electronegativity and metabolic stability, while the carboxylic acid enhances solubility via ionization. The absence of these groups in the target compound suggests trade-offs between solubility and lipophilicity .
Compound 10 ()
  • This derivative includes a fluorophenyl-piperazinyl group and a triazolyl substituent, introducing steric bulk and additional hydrogen-bonding sites. Such complexity may improve selectivity but complicate synthesis compared to the target compound’s simpler benzenesulfonyl group .

Biological Activity

3-(Benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline, a compound identified by its CAS number 866812-01-3, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of 3-(benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline is characterized by the following molecular formula: C22H25N3O2S. The compound features a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Initial studies suggest that quinoline derivatives can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated anti-proliferative effects against multiple cancer cell lines. The mechanism often involves the inhibition of specific protein expressions associated with cell growth and survival pathways .
  • Antimicrobial Activity : Quinoline derivatives have been evaluated for their antibacterial and antifungal properties. The presence of the piperazine group is believed to enhance the antimicrobial efficacy of the compound, making it a candidate for further development in treating infections .

The biological activity of 3-(benzenesulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies indicate that quinoline derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression .
  • Interaction with Receptors : The compound may exhibit affinity for serotonin receptors (5-HT6), which are implicated in various neurological disorders. This interaction could lead to potential applications in treating mood disorders or cognitive dysfunctions .
  • Induction of Apoptosis : Research on related compounds has shown that they can induce apoptosis in cancer cells, suggesting that this compound might also promote programmed cell death through similar pathways .

Case Studies and Research Findings

A review of diverse studies highlights the following key findings regarding the biological activity of quinoline derivatives:

StudyActivity EvaluatedKey Findings
El Shehry et al. (2018)AnticancerIdentified significant anti-proliferative effects in vitro against various cancer cell lines .
Mantoani et al. (2016)Acetylcholinesterase InhibitionDemonstrated selective inhibition, indicating potential for treating neurodegenerative diseases .
Various StudiesAntimicrobialCompounds showed promising antibacterial and antifungal activity, warranting further investigation for therapeutic use .

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